2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside
Overview
Description
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is a synthetic compound with the molecular formula C12H13FN2O9 and a molecular weight of 348.24 g/mol . This compound is a derivative of glucose, where the hydroxyl group at the second position is replaced by a fluorine atom, and the glucose molecule is further modified by the addition of a 2,4-dinitrophenyl group . It is commonly used in biochemical research due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside is Beta-mannosidase , an enzyme found in the bacterium Bacteroides thetaiotaomicron . This enzyme plays a crucial role in the breakdown of complex carbohydrates.
Mode of Action
The compound interacts with its target, Beta-mannosidase, through a O-glycosidic bond . This bond is formed between a sugar group and another group (in this case, the enzyme) through one carbon
Preparation Methods
The synthesis of 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside typically involves multiple steps. The final step involves the coupling of the 2,4-dinitrophenyl group to the glucose derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the nitro groups, resulting in amino derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside has several scientific research applications:
Comparison with Similar Compounds
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside can be compared with other similar compounds such as:
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside: Similar in structure but differs in the configuration of the sugar moiety.
2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside: Another similar compound with a different sugar configuration.
The uniqueness of this compound lies in its specific inhibition of glycosidases and its utility in studying enzyme mechanisms .
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSBFVZQJZMIOU-LZQZFOIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Glucopyranoside interact with beta-glucosidases?
A: this compound acts as an inhibitor of beta-glucosidases. While the provided abstracts do not delve into the specific mechanism, it's likely a competitive inhibitor. This means it competes with the natural substrate for binding to the enzyme's active site. The fluorine atom at the 2-position plays a crucial role. This modification is known to alter the substrate's reactivity, potentially slowing down or preventing hydrolysis by the enzyme [, ].
Q2: Why is this compound used in X-ray crystallography studies of beta-glucosidases?
A: This compound is valuable in determining the three-dimensional structure of beta-glucosidases using X-ray crystallography. Researchers formed crystals of both rice BGlu1 [] and Os4BGlu12 [] beta-glucosidases complexed with this compound. The compound, bound to the active site, allows scientists to visualize the enzyme-inhibitor complex at a high resolution. This provides invaluable insights into the enzyme's structure, its interaction with the inhibitor, and potentially helps in designing more potent and specific inhibitors in the future.
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